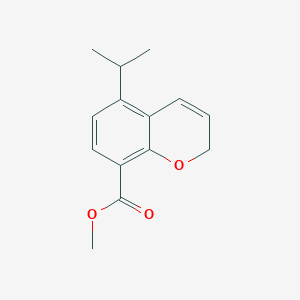

methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

CAS No.: 1221723-90-5

Cat. No.: VC16244694

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221723-90-5 |

|---|---|

| Molecular Formula | C14H16O3 |

| Molecular Weight | 232.27 g/mol |

| IUPAC Name | methyl 5-propan-2-yl-2H-chromene-8-carboxylate |

| Standard InChI | InChI=1S/C14H16O3/c1-9(2)10-6-7-12(14(15)16-3)13-11(10)5-4-8-17-13/h4-7,9H,8H2,1-3H3 |

| Standard InChI Key | KCMDAEYTZVMEEX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C2C=CCOC2=C(C=C1)C(=O)OC |

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound features a 2H-chromene backbone (a bicyclic system comprising a benzene ring fused to a pyrone ring) with two key substituents:

-

Methyl ester at position 8 (C-8), contributing to its lipophilicity.

-

Isopropyl group at position 5 (C-5), enhancing steric bulk and influencing electronic properties .

The systematic IUPAC name is methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, with the CAS registry number 1221723-90-5 .

Molecular Formula and Weight

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| SMILES | O=C(C1=CC=C(C(C)C)C2=C1OCC=C2)OC |

| LogP (calculated) | 3.00 |

| Topological Polar Surface Area | 35.53 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

Synthesis and Reaction Pathways

Core Synthetic Strategies

The synthesis of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate typically involves Pechmann condensation or Knoevenagel cyclization, followed by functionalization:

Pechmann Condensation

This method employs resorcinol derivatives and β-keto esters under acidic conditions to form the chromene core . For example:

-

Starting materials: 3-hydroxy-5-isopropylbenzoic acid and methyl acetoacetate.

-

Mechanism: Cyclodehydration forms the pyrone ring, yielding the coumarin scaffold .

Post-Condensation Functionalization

-

Esterification: The carboxyl group at C-8 is methylated using dimethyl sulfate or methyl iodide in the presence of a base .

-

Isopropyl introduction: Friedel-Crafts alkylation or nucleophilic substitution may introduce the isopropyl group at C-5 .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1 | Resorcinol derivative, β-keto ester, , 80°C, 4h | 5-Isopropyl-2H-chromene-8-carboxylic acid |

| 2 | , KCO, DMF, 60°C, 12h | Methyl ester derivative |

Physicochemical Characterization

Infrared Spectroscopy (IR)

-

C-O-C stretching: Bands at .

Nuclear Magnetic Resonance (NMR)

-

-NMR (400 MHz, CDCl):

-

-NMR (100 MHz, CDCl):

Applications and Derivatives

Table 3: Comparative Bioactivity of Chromene Derivatives

| Compound | Target Enzyme (IC) | Antimicrobial Activity (MIC, μg/mL) |

|---|---|---|

| EMAC10163b | hCA IX: 0.53 μM | Not reported |

| Methyl 5-isopropyl derivative | Under investigation | Under investigation |

Material Science Applications

-

Fluorescent probes: Chromenes emit in the blue-green spectrum () due to extended conjugation.

Challenges and Future Directions

Synthetic Optimization

-

Yield improvement: Current Pechmann methods yield ~50–70%; microwave-assisted synthesis could enhance efficiency .

-

Stereoselective functionalization: Developing catalysts for asymmetric induction at C-5 .

Pharmacological Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume